(R)-2,3-Dihydro-1H-indene-2,5-diamine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
InChI Key |
FZOKDSSCQAFGDX-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)N)N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
One-pot Heterocyclic Ketene Aminal (HKA) Strategy
A 2022 study demonstrated the synthesis of spiro-imidazo-indeno pyridine derivatives via a one-pot four-component reaction involving 1,1-bis(methylthio)-2-nitroethene, diamines, 1,3-indandione, and malononitrile. While this method primarily targets spirocyclic systems, the reaction pathway illuminates key intermediates relevant to diamine synthesis.
Mechanistic Insights :
-
Bindone Formation : Two equivalents of 1,3-indandione undergo Knoevenagel condensation with malononitrile under p-toluenesulfonic acid (p-TSA) catalysis, generating bindone (a bis-electrophilic intermediate).
-
Heterocyclic Ketene Aminal (HKA) Generation : Diamines react with 1,1-bis(methylthio)-2-nitroethene to form HKAs, which subsequently undergo Michael addition with bindone.
-
Cyclization : Intramolecular N-cyclization and tautomerization yield the final spiro product.
Adaptability for Diamine Synthesis :
Replacing malononitrile with ammonia or ammonium salts could redirect the pathway toward diamine formation. For example, substituting diamines with chiral variants (e.g., (R,R)-1,2-diaminocyclohexane) may introduce stereochemical control. However, yields for analogous reactions ranged from 62% to 98%, with reaction times extending to 32 hours.
Bromination and Subsequent Amination
Regioselective Bromination of 2,3-Dihydro-1H-indene
A 2020 procedure described the bromination of 2,3-dihydro-1H-indene using benzyltrimethylammonium tribromide and ZnBr₂ in acetic acid, yielding a mixture of 4- and 5-bromo derivatives.
Key Steps :
-
Bromination : At 20°C, bromine adds to the aromatic ring via electrophilic substitution, favoring the 5-position due to steric and electronic factors.
-
Lithiation-Borylation : Treatment of bromoindane with n-BuLi at -78°C generates a lithiated intermediate, which reacts with trimethyl borate to form the boronic acid.
Data Table 1 : Bromination Outcomes
| Starting Material | Reagents | Temperature | Yield (%) | Major Product |
|---|---|---|---|---|
| 2,3-Dihydroindene | BnNMe₃Br₃, ZnBr₂, AcOH | 20°C | 51.9 | 5-Bromo-2,3-dihydroindene |
| 2,3-Dihydroindene | Br₂/Al₂O₃ | RT | 68 | 4-Bromo-2,3-dihydroindene |
Catalytic Amination
The boronic acid intermediate undergoes palladium-catalyzed amination with chiral amines. For example, using (R)-BINAP as a ligand and NH₃·BH₃ as the ammonia source, enantioselective coupling achieves moderate enantiomeric excess (ee). However, competing side reactions (e.g., diarylation) reduce yields to ~40%.
β-Ketoester Reduction and Resolution
Synthesis of β-Ketoester Intermediates
A 2025 RSC publication detailed the preparation of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate via Claisen condensation between indane and methyl chloroacetate.
Procedure :
-
Acylation : Indane reacts with 2-methyl-3-chloropropionyl chloride in CH₂Cl₂ with AlCl₃ catalysis (-78°C, 24 h).
-
Cyclization : The acylated product undergoes sulfuric acid-mediated cyclization (85°C) to form the β-ketoester.
Data Table 2 : β-Ketoester Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂ | -78°C, 24 h | 95.4 |
| Cyclization | H₂SO₄ | 85°C, reflux | 83.4 |
| Reduction | NaBH₄, MeOH | 0°C, 2 h | 85.2 |
Enantioselective Reduction
The β-ketoester is reduced to the diol using NaBH₄, followed by Hoffman degradation with NaOH/NH₂Cl to yield the diamine. Chiral resolution via diastereomeric salt formation (e.g., using (1S)-(+)-10-camphorsulfonic acid) achieves 63.3% ee.
Asymmetric Catalytic Hydrogenation
Rhodium-Catalyzed Dynamic Kinetic Resolution
A 2024 study reported the hydrogenation of 2,5-dinitro-2,3-dihydro-1H-indene using [Rh(cod)(R)-BINAP]Cl as the catalyst. Key parameters:
-
Substrate : 2,5-Dinitroindene
-
Catalyst : [Rh(cod)(R)-BINAP]Cl (2 mol%)
-
Conditions : 50 bar H₂, 60°C, 12 h
Mechanism :
Scientific Research Applications
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
N2-Methyl-2,3-dihydro-1H-indene-2,5-diamine
- Molecular Formula : C₁₀H₁₄N₂ .
- Implications : Methyl groups may enhance metabolic stability but reduce polarity compared to the parent compound.
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine
- Molecular Formula : C₁₁H₁₅N; MW : 161.25 .
- Key Difference : Two methyl groups at the 2-position create significant steric hindrance, likely reducing reactivity at the amine group.
- Implications : Increased hydrophobicity could improve membrane permeability but limit aqueous solubility.
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- Molecular Formula : C₁₂H₁₇N; MW : 175.27 .
- Key Difference : A propylamine side chain introduces flexibility and a longer alkyl chain.
- Implications : Enhanced lipophilicity may favor blood-brain barrier penetration, but the primary amine could increase toxicity risks.
(R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
Stereochemical Considerations
The R-configuration in (R)-2,3-Dihydro-1H-indene-2,5-diamine is critical for chiral recognition in biological systems. highlights the commercial availability of both (R)- and (S)-enantiomers of related indenyl amines, underscoring the importance of stereochemistry in pharmacological activity . For example, enantiomers may exhibit divergent binding affinities to targets like enzymes or receptors.
Functional Group Modifications
2,3-Dihydro-1H-indene-2,5-diol
2,3-Dihydro-1H-inden-5-yl(3,5-dimethoxyphenyl)methanamine
- Molecular Formula: C₁₈H₂₁NO₂; MW: 283.36 .
- Key Difference : Aryl methoxy groups and a methanamine extension.
- Implications : The dimethoxyphenyl moiety may enhance π-π stacking interactions, relevant to drug design for CNS targets.
Physicochemical Properties
Biological Activity
(R)-2,3-Dihydro-1H-indene-2,5-diamine is a bicyclic amine compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N2
- Molecular Weight : Approximately 148.21 g/mol
- Structural Characteristics : The compound features a unique dihydroindene framework with two amine groups, contributing to its chiral properties and biological interactions.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with monoamine oxidase (MAO), an enzyme critical in neurotransmitter degradation, which may influence mood and cognitive functions .
- Receptor Binding : It has a high affinity for certain receptors, potentially acting as an agonist or antagonist. This interaction can modulate signaling pathways associated with neurodegenerative diseases.
- Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to its ability to modulate cellular pathways involved in tumor growth.
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Antitumor Activity :
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations as low as 10 µM. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -
Neuroprotective Effects :
In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective synthesis of (R)-2,3-Dihydro-1H-indene-2,5-diamine, and how can reaction conditions be standardized to minimize racemization?
- Methodology : Enantioselective synthesis typically employs chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, asymmetric hydrogenation of dihydroindenyl precursors under inert atmospheres (N₂ or Ar) at controlled temperatures (25–60°C) can yield the (R)-enantiomer. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to isolate the target compound .
- Key Considerations : Monitor reaction progress using TLC or NMR to detect intermediates. Racemization risks increase with prolonged exposure to heat (>80°C) or acidic/basic conditions .
Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times against (S)-enantiomer standards.
- Optical Rotation : Measure specific rotation ([α]D) at 20°C (e.g., in methanol) and cross-validate with literature values.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
Q. What stability profiles should be assessed for this compound under standard laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C (ICH guidelines) for 1–3 months.
- Humidity : 75% RH in desiccators.
- Light : UV-Vis irradiation (ICH Q1B).
- Findings : Dihydroindenyl amines generally degrade via oxidation or ring-opening under strong oxidizing agents (e.g., H₂O₂) or prolonged UV exposure. Store in amber vials at -20°C under inert gas .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for hydrogenation steps using software like Gaussian or ORCA. Optimize geometries with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. ethanol) on enantioselectivity.
Q. What experimental design strategies (e.g., factorial design) are effective in optimizing the yield of this compound while controlling stereochemical outcomes?
- Methodology :
- Factorial Design : Vary factors like temperature (40–80°C), catalyst loading (1–5 mol%), and H₂ pressure (10–50 bar). Use ANOVA to identify significant interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables.
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variations (e.g., cell lines, incubation times).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro groups at C5/C6) and test against control compounds.
Key Recommendations
- Stereochemical Integrity : Prioritize inert conditions during synthesis to preserve enantiopurity .
- Data Reproducibility : Standardize assay protocols (e.g., fixed incubation times) to minimize variability .
- Interdisciplinary Approaches : Integrate computational tools (e.g., COMSOL Multiphysics) for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
